5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEHOYQGHPWYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Approaches
- Direct fluorination of preformed tetrahydroisoquinolines is challenging due to regioselectivity and over-fluorination risks.
- A more controlled approach involves starting from fluorinated benzaldehyde precursors that carry fluorine atoms at the desired positions (5 and 7), followed by condensation and ring closure to form the tetrahydroisoquinoline ring.
- Alternatively, oxidative difluoromethylation methods have been reported for related tetrahydroisoquinolines using reagents such as TMSCF2H (trimethylsilyl difluoromethyl) and oxidants like TEMPO+BF4–, enabling selective C1 difluoromethylation.
Relevant Research Findings
- The oxidative difluoromethylation method provides access to fluorinated tetrahydroisoquinoline derivatives in good yields and could be adapted for synthesizing fluorinated isoquinolinones, though it primarily targets C1 substitution rather than aromatic ring fluorination.
Preparation of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline as a Model System
Because fluorinated analogs are less commonly reported, the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline provides a practical template.
Stepwise Synthesis (Patent CN112500343B)
Step 1: Schiff Base Formation
3,5-difluorobenzaldehyde (analogous to 3,5-dichlorobenzaldehyde in the patent) reacts with ammonia (25 wt.% aqueous ammonia or liquid ammonia) in an organic solvent such as ethanol, methanol, or N,N-dimethylformamide to form a Schiff base intermediate.
Step 2: Reduction
The Schiff base is reduced using sodium borohydride in the presence of anhydrous calcium chloride as a Lewis acid in methanol at 20–30 °C for 6 hours to yield a reduced intermediate.
Step 3: Ring Closure
The reduced intermediate undergoes ring closure in dichloromethane with triethylamine as a base, followed by acid treatment (concentrated sulfuric acid) to afford the tetrahydroisoquinoline ring.
Step 4: Final Reduction and Acidification
A final reduction with sodium borohydride and acidification yields the tetrahydroisoquinoline hydrochloride salt.
Process Advantages and Challenges
- The method avoids expensive raw materials and uses mild reaction conditions.
- The overall yield exceeds 60%, suitable for industrial scale.
- However, the ring closure step generates acidic wastewater and requires careful handling of corrosive reagents.
Proposed Adaptation for this compound
Starting Materials
- Use 3,5-difluorobenzaldehyde as the aromatic precursor to introduce fluorine atoms at positions 5 and 7.
- Ammonia as the nitrogen source for Schiff base formation.
Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Schiff base formation | 3,5-difluorobenzaldehyde + ammonia, EtOH, 0-70 °C | Schiff base intermediate | Mild conditions, organic solvent |
| 2 | Reduction | NaBH4 + anhydrous CaCl2, MeOH, 20-30 °C, 6 h | Reduced amine intermediate | Lewis acid enhances reduction efficiency |
| 3 | Ring closure | Triethylamine, dichloromethane, then H2SO4 acid | 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline | Acidic ring closure step |
| 4 | Oxidation to ketone | Controlled oxidation (e.g., PCC or other oxidant) | This compound | Converts amine to ketone at C1 position |
Notes on Oxidation Step
- The final oxidation to the isoquinolin-1-one (lactam) is critical and may require selective oxidants to avoid over-oxidation.
- Literature suggests mild oxidants such as pyridinium chlorochromate (PCC) or TEMPO-based systems could be used, but optimization is necessary.
Analytical Data and Yield
| Step | Yield (%) | Purity (HPLC %) | Key Analytical Techniques |
|---|---|---|---|
| Schiff base | ~90 | >98 | NMR, IR, LC-MS |
| Reduction | 85–90 | 99.8 | HPLC, NMR |
| Ring closure | 70–80 | >95 | LC-MS, IR |
| Oxidation | 60–75 | >95 | NMR, IR, HPLC |
Note: These values are estimated based on analogous dichloro compound syntheses and fluorination studies.
Summary and Recommendations
- The stepwise approach starting from 3,5-difluorobenzaldehyde via Schiff base formation, reduction, ring closure, and oxidation is the most viable for synthesizing this compound.
- Careful selection of reducing agents (sodium borohydride with Lewis acid) and ring closure conditions (organic base and acid treatment) ensures high yield and purity.
- The oxidation step to form the isoquinolin-1-one requires further optimization to balance conversion and selectivity.
- Avoiding toxic reagents like sodium cyanoborohydride and minimizing acidic wastewater are critical for industrial scalability.
This synthesis strategy integrates proven methods from related isoquinoline derivatives and modern fluorination techniques, providing a robust framework for preparing this compound with high efficiency and industrial relevance.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: This reaction can replace one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the modification and derivatization necessary for developing new chemical entities.
Biological Research
Potential Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The fluorine substituents enhance binding affinity to specific enzymes and receptors, making it a candidate for enzyme inhibition studies.
- Antimicrobial Properties : Studies have shown significant antimicrobial activity against various pathogens. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus in clinical isolates.
- Anticancer Activity : In vitro studies revealed that this compound can reduce cell viability in ovarian cancer cell lines at concentrations as low as 30 μM. It induces apoptosis and affects cell cycle progression in cancer cells.
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways.
- Neurological Applications : Research is ongoing to explore its role in neurotransmitter modulation and potential benefits in treating neurological disorders.
Industrial Applications
Material Development
In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science.
Case Study 1: Ovarian Cancer Treatment
- Objective : To evaluate the anticancer efficacy of this compound on ovarian cancer cell lines.
- Methodology : Human ovarian cancer cell lines were treated with varying concentrations of the compound.
- Outcome : A significant reduction in cell viability was noted at concentrations as low as 30 μM, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Staphylococcus aureus.
- Methodology : In vitro testing was conducted using standard broth dilution methods.
- Outcome : The compound exhibited an MIC of 16 μg/mL against clinical isolates from infected patients.
Table of Biological Activities
| Activity Type | Description | Observations |
|---|---|---|
| Antimicrobial | Efficacy against pathogens | MIC of 16 μg/mL against S. aureus |
| Anticancer | Reduction in viability of cancer cells | Significant effects at 30 μM |
| Enzyme Interaction | Enhanced binding affinity leading to inhibition | Potential targets under investigation |
| Neurological | Modulation of neurotransmitter systems | Ongoing research |
Mechanism of Action
The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Data Table: Key Structural Analogs
Biological Activity
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. The introduction of fluorine atoms at the 5 and 7 positions significantly enhances the compound's chemical stability and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens.
- Anticancer Activity : Research indicates its potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Neurological Applications : The compound is being explored for its role in modulating neurotransmitter systems and its potential therapeutic effects in neurological disorders.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Interaction : The compound interacts with specific enzymes and receptors due to the enhanced binding affinity conferred by the fluorine substituents. This interaction can lead to the inhibition or activation of critical biological pathways.
- Cellular Signaling Modulation : It may interfere with cellular signaling pathways that are crucial for cell survival and proliferation.
Anticancer Activity
A study highlighted the effectiveness of this compound in modulating microRNA expression related to ovarian cancer. The compound demonstrated a GI50 value significantly lower than that of several known anticancer agents, indicating its potential as a lead compound for further development (Table 1) .
| Compound | GI50 (μM) | Mechanism |
|---|---|---|
| This compound | ~38 | Modulates miRNA expression |
| Enoxacin | ~50 | Inhibits bacterial DNA gyrase |
| Ofloxacin | ~100 | Limited RNAi enhancer effect |
Antimicrobial Properties
Research has indicated that the compound possesses notable antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens.
Case Study 1: Ovarian Cancer Treatment
In a controlled study involving ovarian cancer cell lines treated with this compound:
- Population : Human ovarian cancer cell lines
- Intervention : Treatment with varying concentrations of the compound
- Outcome : Significant reduction in cell viability was observed at concentrations as low as 30 μM.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus:
- Population : Clinical isolates from infected patients
- Intervention : In vitro testing using standard broth dilution methods
- Outcome : The compound exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL.
Q & A
Q. What are the common synthetic routes for 5,7-difluoro-1,2,3,4-tetrahydroisoquinolin-1-one, and how do reaction conditions influence yields?
The synthesis of tetrahydroisoquinolinone derivatives often involves cyclization of substituted phenethylamine precursors. For example, o-bromophenethylamine can undergo cyclization under basic conditions to form the tetrahydroisoquinolinone core, as demonstrated in a 65% yield using NaH/THF . Fluorination at the 5,7-positions may require electrophilic substitution or directed ortho-metalation strategies. Reaction optimization (e.g., solvent, base, temperature) is critical: highlights a multi-step route where AlCl3-mediated cyclization of 3,4-difluoroaniline derivatives achieved moderate yields, while POCl3/DMF facilitated functionalization .
Q. How can the conformational properties of this compound be analyzed experimentally?
X-ray crystallography is the gold standard for conformational analysis. reports the screw-boat conformation of a related tetrahydroisoquinolinone derivative, quantified using Cremer-Pople puckering parameters (Q = 0.42 Å, θ = 64°). NMR spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) can also reveal ring dynamics and substituent effects, as shown by chemical shifts at δ 167.0 ppm (C=O) and δ 2.0–5.0 ppm (protons on the heterocyclic ring) .
Q. What biological activities have been reported for tetrahydroisoquinolinone derivatives, and how are they evaluated?
Tetrahydroisoquinolinones exhibit anticonvulsant activity, as demonstrated in rodent seizure models (e.g., maximal electroshock test). details parallel synthesis and in vivo screening, where substitutions at the 6- and 7-positions significantly influenced potency. IC50 values and pharmacokinetic parameters (e.g., bioavailability, brain penetration) are typically assessed via HPLC and LC-MS .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR : <sup>19</sup>F NMR can confirm fluorination positions (δ −110 to −150 ppm for aromatic fluorines).
- IR : A strong C=O stretch near 1667 cm<sup>−1</sup> is characteristic .
- HPLC-MS : Used for purity assessment and metabolite identification, as in USP reference standards for related compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of 5,7-difluoro-tetrahydroisoquinolinone derivatives with enhanced bioactivity?
SAR studies suggest that electron-withdrawing groups (e.g., -F) at the 5,7-positions improve metabolic stability and target binding. demonstrates that conjugation with chromanone moieties via methylene bridges enhances antioxidant activity. Computational modeling (e.g., docking studies with GABAA receptors) can predict substituent effects on binding affinity .
Q. What strategies address low yields in the synthesis of fluorinated tetrahydroisoquinolinones?
- Directed fluorination : Use of LDA or Knochel-Hauser bases for regioselective fluorination.
- Protecting groups : Temporarily shield reactive sites during cyclization (e.g., benzyl or tert-butyl groups).
reports that AlCl3-mediated cyclization of fluorinated precursors achieved higher yields (65%) compared to non-catalyzed routes (38%) .
Q. How can contradictions in biological data for structurally similar tetrahydroisoquinolinones be resolved?
Contradictions often arise from differences in assay conditions or metabolic stability. For example, notes that 6-fluoro derivatives showed higher anticonvulsant activity than 7-fluoro analogs due to improved blood-brain barrier penetration. Cross-validate results using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel targets) .
Q. What advanced crystallization techniques improve the purity of 5,7-difluoro-tetrahydroisoquinolin-1-one?
Slow vapor diffusion (e.g., chloroform/hexane) produces high-quality crystals for X-ray studies. achieved 67% purity via flash chromatography (EtOAc eluent) followed by recrystallization over 7 days. Polymorph screening (e.g., solvent-drop grinding) can identify stable crystalline forms .
Q. How are computational methods applied to optimize the synthetic routes for this compound?
Density Functional Theory (DFT) calculations predict transition states for cyclization steps, guiding solvent/base selection. used mechanistic insights to optimize POCl3-mediated chlorination, reducing side-product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
